molecular formula C10H10N2O2S B2509285 (Quinolin-5-yl)methanesulfonamide CAS No. 1566333-08-1

(Quinolin-5-yl)methanesulfonamide

Cat. No.: B2509285
CAS No.: 1566333-08-1
M. Wt: 222.26
InChI Key: BXIXRBGWTVLLGR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Quinolin-5-yl)methanesulfonamide typically involves the reaction of quinoline derivatives with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under mild conditions, usually at room temperature, and yields the desired product with moderate to high efficiency .

Industrial Production Methods

the synthesis can be scaled up using standard organic synthesis techniques, ensuring the availability of high-purity starting materials and maintaining controlled reaction conditions to achieve consistent yields .

Chemical Reactions Analysis

Types of Reactions

(Quinolin-5-yl)methanesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acid derivatives, amines, and various substituted quinoline derivatives .

Scientific Research Applications

(Quinolin-5-yl)methanesulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic applications, such as antimalarial and anti-inflammatory agents.

    Industry: The compound is used in the development of dyes, catalysts, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound of (Quinolin-5-yl)methanesulfonamide, known for its wide range of biological activities.

    Sulfonamides: A class of compounds containing the sulfonamide group, widely used as antibiotics and other therapeutic agents.

    Quinolones: A class of synthetic antibiotics with a quinoline core structure.

Uniqueness

This compound is unique due to its combination of the quinoline and sulfonamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

quinolin-5-ylmethanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2S/c11-15(13,14)7-8-3-1-5-10-9(8)4-2-6-12-10/h1-6H,7H2,(H2,11,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXIXRBGWTVLLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=CC=NC2=C1)CS(=O)(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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